2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione
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Overview
Description
2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione is a complex organic compound with a unique structure that includes a phenoxathiine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione typically involves a series of condensation reactions. One common method involves the reaction of phenoxathiine with formylating agents followed by oximation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactions and real-time monitoring of reaction parameters to maintain product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organolithiums, and various oxidizing and reducing agents. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Mechanism of Action
The mechanism by which 2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione exerts its effects involves its interaction with specific molecular targets. It can act as a cholinesterase reactivator, which is useful in treating organophosphate poisoning. The compound binds to the active site of the enzyme, cleaving the phosphate-ester bond and reactivating the enzyme .
Comparison with Similar Compounds
Similar Compounds
2-[(Hydroxyimino)methyl]imidazole: This compound shares a similar functional group but has a different core structure.
1-[(Hydroxyimino)methyl]-2-pyridinium chloride: Another compound with a similar functional group but different applications.
Uniqueness
Its ability to act as a cholinesterase reactivator sets it apart from other similar compounds .
Properties
CAS No. |
53962-15-5 |
---|---|
Molecular Formula |
C13H9NO4S |
Molecular Weight |
275.28 g/mol |
IUPAC Name |
N-[(10,10-dioxophenoxathiin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9NO4S/c15-14-8-9-5-6-11-13(7-9)19(16,17)12-4-2-1-3-10(12)18-11/h1-8,15H |
InChI Key |
ZYDRBSTYFYIACY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)C=NO |
Origin of Product |
United States |
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